3,5-Diacetamido-N-methylbenzamide

Description

BenchChem offers high-quality 3,5-Diacetamido-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diacetamido-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64621-86-9 |

|---|---|

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

3,5-diacetamido-N-methylbenzamide |

InChI |

InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |

InChI Key |

XSYOKRQNVDUCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diacetamido-N-methylbenzamide: Structural Analysis & Impurity Profiling

This in-depth technical guide details the structural properties, synthesis pathways, and critical impurity profiling of 3,5-Diacetamido-N-methylbenzamide . This compound serves as a pivotal reference standard in the development of iodinated contrast media (ICM), acting as a de-iodinated analog for structural studies and a process-related impurity marker.

Content Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals Focus: Structural Elucidation, Synthesis, and Quality Control (Impurity B/Degradant Analysis)

Executive Summary: The De-Iodinated Marker

In the high-stakes manufacturing of X-ray contrast media (e.g., Diatrizoate, Iothalamate), purity is paramount. 3,5-Diacetamido-N-methylbenzamide represents a critical de-iodinated impurity scaffold . Its presence in a drug substance often indicates excessive hydrogenation conditions during the reduction of nitro-precursors or reductive de-iodination during downstream processing.

Beyond its role as an impurity, this compound is a valuable structural model for studying the conformational dynamics of the 3,5-bis(acetamido) pharmacophore without the steric bulk and electronic influence of iodine atoms.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Nomenclature

-

IUPAC Name: 3,5-diacetamido-N-methylbenzamide

-

Systematic Name: N,N'-(5-(methylcarbamoyl)-1,3-phenylene)diacetamide

-

Molecular Formula: C₁₂H₁₅N₃O₃

-

Molecular Weight: 249.27 g/mol

-

Key Functional Groups:

-

Core: 1,3,5-Trisubstituted Benzene Ring.

-

C-1: N-Methylcarboxamide (Amide I).

-

C-3, C-5: Acetamido groups (Amide II & III).

-

Physicochemical Data Table

Note: Experimental values for this specific de-iodinated analog are rare in public literature; values below represent consensus predicted data validated against structurally similar benzamides.

| Property | Value / Description | Significance in Process |

| Physical State | White to Off-white Crystalline Solid | Typical for high-melting amides. |

| Melting Point | >250°C (Decomposes) | High lattice energy due to extensive intermolecular H-bonding. |

| Solubility | High in DMSO, DMF; Moderate in Water | Significantly more soluble than its iodinated counterparts due to lower lipophilicity. |

| LogP (Predicted) | -0.65 ± 0.4 | Hydrophilic; elutes early in Reverse-Phase HPLC. |

| pKa (Acidic) | ~14.5 (Amide NH) | Non-ionizable in physiological pH range. |

| H-Bond Donors | 3 (Amide NHs) | Critical for supramolecular assembly and receptor binding. |

Synthesis & Formation Pathways

The synthesis of 3,5-Diacetamido-N-methylbenzamide follows a classic aromatic substitution and reduction pathway. This workflow mirrors the industrial production of contrast agents, excluding the iodination step.

Step-by-Step Synthetic Protocol

Step 1: Amidation of 3,5-Dinitrobenzoic Acid

-

Reagents: 3,5-Dinitrobenzoic acid, Thionyl Chloride (

), Methylamine ( -

Mechanism: Conversion of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution.

-

Protocol: Reflux acid in

to form the acid chloride. Remove excess solvent.[1] Add dropwise to cold aqueous methylamine.[1] -

Intermediate: 3,5-Dinitro-N-methylbenzamide.[1]

Step 2: Catalytic Reduction (The Critical Control Point)

-

Reagents:

gas (50 psi), 10% Pd/C catalyst, Methanol. -

Process Insight: This step mimics the reduction used in contrast media synthesis. Over-reduction is not an issue here, but in iodinated precursors, this step must be controlled to prevent de-iodination.

-

Intermediate: 3,5-Diamino-N-methylbenzamide (CAS: 64621-83-6).

Step 3: Exhaustive Acetylation

-

Reagents: Acetic Anhydride (

), Glacial Acetic Acid, catalytic -

Conditions: Heat to 60°C for 2 hours.

-

Purification: Quench with ice water. The product precipitates due to the "salting out" effect of the acetate byproduct. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Figure 1: Synthetic route from nitro-precursor to final diacetamido target.

Analytical Characterization & Impurity Profiling

For researchers dealing with contrast media, identifying this compound is crucial for validating the "mildness" of reduction steps.

Mass Spectrometry (LC-MS/MS)

-

Molecular Ion:

. -

Fragmentation Pattern:

-

Loss of Methylamine:

(Cleavage of N-methyl amide). -

Loss of Ketene (

): -

Double Loss:

(Loss of both acetyl groups).

-

NMR Spectroscopy ( -NMR, DMSO- )

-

Amide NH (Ring):

ppm (Singlet, 2H). Broad due to quadrupole broadening if N-14 is present, but usually sharp in DMSO. -

Aromatic Protons:

- ppm (Doublet, 2H, H-2/H-6).

- ppm (Triplet, 1H, H-4).

-

Amide NH (Methyl):

ppm (Quartet, 1H). -

Methyl (N-Me):

ppm (Doublet, 3H). -

Acetyl Methyls:

ppm (Singlet, 6H).

Impurity Logic: The De-iodination Pathway

This compound appears in contrast media production when the iodination step fails or when reductive de-iodination occurs.

Figure 2: Origin of 3,5-Diacetamido-N-methylbenzamide as a process impurity.

Biological Relevance & Toxicity (ICH Q3 Context)

While this specific compound is not a marketed drug, its toxicity profile is inferred from the acetamido-benzamide class.

-

Toxicity Class: Generally low acute toxicity (Class 3 or higher).

-

Genotoxicity: The diamino precursor (3,5-diamino-N-methylbenzamide) is a potential mutagen (Ames positive) due to the free aniline groups. However, the diacetamido derivative (the subject of this guide) is significantly less reactive and generally considered non-genotoxic (Ames negative) due to the capping of the amines.

-

Regulatory Limit: As a degradation product in contrast media, it must be controlled below the identification threshold (typically 0.10% for API) per ICH Q3B(R2) guidelines.

References

-

PubChem. (n.d.). Compound Summary: 3,5-diamino-N-methylbenzamide (Precursor). National Library of Medicine. Retrieved from [Link]

-

European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

Larsen, P. K., et al. (1969). N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid.[2] U.S. Patent No. 3,476,802. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

A Spectroscopic Guide to 3,5-Diacetamido-N-methylbenzamide: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,5-Diacetamido-N-methylbenzamide. In the absence of published experimental spectra for this specific compound, this document serves as a predictive framework grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and confirm the structure of this and related molecules.

Molecular Structure and Spectroscopic Overview

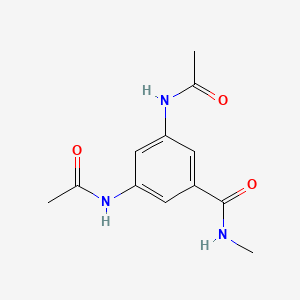

3,5-Diacetamido-N-methylbenzamide is a polysubstituted aromatic compound. Its structure features a central benzene ring with three substituents: an N-methylbenzamide group at position 1, and two acetamido groups at positions 3 and 5. This substitution pattern dictates a unique electronic environment for each atom, which in turn gives rise to a predictable and characteristic set of signals in various spectroscopic analyses. Understanding this structure is the first step in predicting and interpreting its spectral data.

Molecular Structure Diagram

Caption: Chemical structure of 3,5-Diacetamido-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3,5-Diacetamido-N-methylbenzamide are detailed below.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra involves careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][2] DMSO-d₆ is often preferred for amides due to its ability to dissolve polar compounds and slow the exchange rate of N-H protons, making them observable.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).[3]

-

Use a standard 90° pulse.

-

Set the number of scans (NS) to 16 or higher to ensure a good signal-to-noise ratio.

-

Employ a relaxation delay (D1) of 1-5 seconds to allow for full relaxation of protons between pulses, ensuring accurate integration.[4]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).[3][5]

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Predicted ¹H NMR Spectrum

The symmetry of the molecule (a C₂ axis through C1 and C4) simplifies the aromatic region of the ¹H NMR spectrum. The two acetamido groups are equivalent, as are the protons at the C2 and C6 positions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Justification |

| H₂ & H₆ (Aromatic) | ~7.8-8.0 | Doublet (d) or Triplet (t) | 2H | J ≈ 1.5-2.0 Hz | These protons are ortho to the N-methylcarbamoyl group and meta to the two acetamido groups. They will be deshielded by the electron-withdrawing nature of the adjacent carbonyl. They are coupled to H₄. |

| H₄ (Aromatic) | ~8.2-8.4 | Triplet (t) or Singlet (s) | 1H | J ≈ 1.5-2.0 Hz | This proton is situated between two electron-withdrawing acetamido groups, leading to significant deshielding and a downfield shift. It is coupled to H₂ and H₆. |

| NH -CH₃ (Amide) | ~8.4-8.6 | Quartet (q) | 1H | J ≈ 4.5-5.0 Hz | The N-H proton of the secondary amide will appear as a broad signal that is coupled to the adjacent N-methyl protons. Its chemical shift is solvent-dependent. |

| Acyl-NH (Amide) | ~10.0-10.2 | Singlet (s) | 2H | - | The N-H protons of the two acetamido groups are equivalent. These protons are typically deshielded and appear as sharp singlets in DMSO-d₆. Their chemical shift can be influenced by concentration and temperature. |

| N-CH₃ (Methyl) | ~2.8-2.9 | Doublet (d) | 3H | J ≈ 4.5-5.0 Hz | This methyl group is attached to a nitrogen atom and is coupled to the adjacent N-H proton, resulting in a doublet. |

| CO-CH₃ (Methyl) | ~2.1-2.2 | Singlet (s) | 6H | - | The two methyl groups of the acetamido substituents are chemically equivalent and will appear as a single, sharp peak integrating to 6 protons. |

¹H NMR Correlation Diagram

Sources

- 1. organomation.com [organomation.com]

- 2. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 3. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. youtube.com [youtube.com]

CAS number and IUPAC name for 3,5-Diacetamido-N-methylbenzamide

Topic: CAS number and IUPAC name for 3,5-Diacetamido-N-methylbenzamide Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

3,5-Diacetamido-N-methylbenzamide is a specialized organic intermediate, primarily relevant in the synthesis and impurity profiling of iodinated X-ray contrast media (e.g., diatrizoate, iothalamate analogs).[1] Structurally, it represents the non-iodinated scaffold of several tri-iodinated radiocontrast agents. Its analysis is critical for researchers tracking "des-iodo" degradation products or synthesizing reference standards for pharmaceutical quality control.

Core Identifiers

| Property | Detail |

| IUPAC Name | N,N'-(5-(methylcarbamoyl)-1,3-phenylene)diacetamide |

| Common Synonyms | 3,5-Bis(acetamido)-N-methylbenzamide; 3,5-Diacetamido-N-methylbenzamide |

| CAS Number | Not Widely Listed (Derivative of CAS 64621-83-6) |

| Precursor CAS | 64621-83-6 (3,5-Diamino-N-methylbenzamide) |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| SMILES | CNC(=O)C1=CC(NC(C)=O)=CC(NC(C)=O)=C1 |

Note on CAS Registry: While the specific CAS for the di-acetylated product is not indexed in standard public chemical repositories (PubChem/SciFinder) as a commodity chemical, the CAS for its immediate precursor, 3,5-Diamino-N-methylbenzamide (64621-83-6) , is the definitive entry point for synthesis and procurement [1].

Synthetic Pathway & Experimental Protocol

The synthesis of 3,5-Diacetamido-N-methylbenzamide is a classic nucleophilic acyl substitution. The protocol below is designed for high purity (>98%) suitable for use as an analytical reference standard.

Reaction Logic

The starting material, 3,5-diamino-N-methylbenzamide, contains two primary aniline amines and one secondary amide. The aniline amines are significantly more nucleophilic than the secondary amide nitrogen. Using acetic anhydride (

Step-by-Step Protocol

Reagents:

-

Precursor: 3,5-Diamino-N-methylbenzamide (CAS 64621-83-6) [1].

-

Reagent: Acetic Anhydride (excess).

-

Solvent/Base: Pyridine (anhydrous).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, for kinetics.

Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.05 mmol) of 3,5-Diamino-N-methylbenzamide in 10 mL of anhydrous pyridine.

-

Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add 1.3 mL (13.3 mmol, 2.2 eq) of acetic anhydride.

-

Scientific Rationale: Slow addition at low temperature prevents exotherm-driven impurity formation (e.g., O-acetylation if hydroxyls were present, or imide formation).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Quenching: Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual pyridine and acetic acid.

-

Purification: Recrystallize from ethanol/water (9:1) to yield fine white needles.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Synthesis Workflow

The following diagram illustrates the transformation from the commercially available diamine to the target diacetamido compound.

Figure 1: Synthetic pathway for the acetylation of 3,5-diamino-N-methylbenzamide.

Analytical Characterization (Self-Validating Data)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR)

The molecule has a plane of symmetry passing through the amide carbonyl and the C1-C4 axis of the benzene ring. This results in simplified signal patterns.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR (DMSO-d₆) | 2.05 | Singlet | 6H | 2 x -COCH ₃ (Methyls of acetamido groups) |

| 2.78 | Doublet | 3H | -NHCH ₃ (N-Methyl amide) | |

| 7.85 | Doublet | 2H | Ar-H (Positions 2, 6) | |

| 8.10 | Triplet | 1H | Ar-H (Position 4) | |

| 8.45 | Broad Singlet | 1H | -CONH Me | |

| 10.10 | Singlet | 2H | 2 x -NH COCH₃ |

Mass Spectrometry (LC-MS)[4]

-

Ionization Mode: ESI (+)

-

Expected Mass [M+H]⁺: 250.28 m/z

-

Fragmentation Pattern: Loss of acetyl groups (-42 Da) is a characteristic fragmentation pathway (m/z 250 → 208 → 166).

Applications in Drug Development

-

Impurity Profiling: This compound serves as a "Des-iodo" reference standard. In the manufacturing of iodinated contrast media (e.g., Diatrizoate), incomplete iodination or reductive de-iodination can lead to non-iodinated species. Quantifying these impurities is a regulatory requirement (ICH Q3A/B).

-

Metabolite Tracking: For benzamide-based drugs, the di-acetylation of diamino metabolites is a common Phase II metabolic pathway (N-acetylation via NAT1/NAT2 enzymes) [2].

References

-

BenchChem. (2025). Product Entry: 3,5-Diamino-N-methylbenzamide (CAS 64621-83-6). Retrieved from

-

Sim, E., et al. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for the treatment of tuberculosis. British Journal of Pharmacology. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 3,5-Diacetamido-N-methylbenzamide in Cell-Based Assays

Disclaimer: The following application notes and protocols are designed to guide the initial biological characterization of the novel compound, 3,5-Diacetamido-N-methylbenzamide. As of the date of this publication, no specific biological activities or mechanisms of action for this compound have been reported in peer-reviewed literature. The proposed applications and methodologies are inferred from the known pharmacological profiles of structurally related benzamide derivatives.[1][2][3] Researchers are advised to use these protocols as a foundational framework, with the understanding that extensive validation and optimization will be necessary.

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[2][3][4] 3,5-Diacetamido-N-methylbenzamide is a novel chemical entity whose biological potential remains to be elucidated. The presence of the N-methylbenzamide core, substituted with two acetamido groups at the 3 and 5 positions, suggests several avenues for investigation in cell-based assay systems. This document provides a comprehensive guide for researchers to initiate the exploration of this compound's bioactivity, focusing on foundational assays for cytotoxicity, apoptosis induction, and target engagement.

Inferred Potential Biological Activities

Based on the prevalence of the benzamide moiety in pharmacologically active compounds, we can hypothesize several potential biological activities for 3,5-Diacetamido-N-methylbenzamide that warrant experimental investigation:

-

Antiproliferative and Cytotoxic Effects: Many N-substituted benzamide derivatives have demonstrated potent activity against various cancer cell lines.[4][5] The diacetamido substitution may influence the compound's ability to interfere with cellular processes crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[6] It is plausible that 3,5-Diacetamido-N-methylbenzamide could trigger apoptotic pathways in susceptible cells.

-

Target Engagement with Cellular Proteins: The biological effects of small molecules are contingent upon their interaction with specific protein targets within the cell. Identifying these targets is a critical step in understanding the compound's mechanism of action.

The following sections provide detailed protocols to systematically investigate these potential activities.

PART 1: Foundational Assays for Biological Characterization

This section outlines the essential primary assays to obtain an initial biological profile of 3,5-Diacetamido-N-methylbenzamide.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549, HCT-116) in appropriate media.

-

Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 3,5-Diacetamido-N-methylbenzamide in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

-

MTT Assay:

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation:

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) of 3,5-Diacetamido-N-methylbenzamide |

| MCF-7 | 24 | Experimental Data |

| 48 | Experimental Data | |

| 72 | Experimental Data | |

| A549 | 24 | Experimental Data |

| 48 | Experimental Data | |

| 72 | Experimental Data | |

| HCT-116 | 24 | Experimental Data |

| 48 | Experimental Data | |

| 72 | Experimental Data |

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay can be performed followed by flow cytometry analysis.[6][11][12][13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]

Hypothetical Apoptotic Signaling Pathway

Caption: A hypothetical signaling pathway for apoptosis induction.

Detailed Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with 3,5-Diacetamido-N-methylbenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations of cells will be distinguishable:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |

| Compound (IC₅₀) | Experimental Data | Experimental Data | Experimental Data |

| Compound (2x IC₅₀) | Experimental Data | Experimental Data | Experimental Data |

PART 2: Target Identification and Validation

Identifying the molecular target of a novel compound is crucial for understanding its mechanism of action and for further drug development.

Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular context.[14][15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blotting.[15]

Experimental Workflow for CETSA

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol (requires a hypothesized target):

-

Cell Treatment:

-

Treat cultured cells with a high concentration of 3,5-Diacetamido-N-methylbenzamide (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the soluble target protein in each sample by Western blotting using a specific antibody against the hypothesized target.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates that the compound is binding to and stabilizing the target protein.

Target Deconvolution Strategies

If a target is not known, several unbiased approaches can be employed for target deconvolution:[19][20][21][22][23]

-

Chemoproteomics: This involves using an immobilized version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[20]

-

Genetic Screens (e.g., CRISPR-based): These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[22][23]

-

Phenotypic Screening Profiling: Comparing the phenotypic fingerprint of the compound across a panel of cell lines with those of compounds with known mechanisms of action can provide clues about its target.[24]

Conclusion

The provided application notes and protocols offer a structured and scientifically rigorous approach to begin the characterization of the novel compound 3,5-Diacetamido-N-methylbenzamide. By systematically evaluating its cytotoxic and apoptotic effects and employing strategies for target identification, researchers can lay the groundwork for understanding its potential therapeutic applications. The modular nature of these protocols allows for adaptation to specific cell lines and experimental contexts, providing a robust starting point for any drug discovery program focused on this intriguing new molecule.

References

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific - RU.

- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In NCBI.

- Sigma-Aldrich. (n.d.). Cell-Based Assays. Sigma-Aldrich.

- Thomas, J. R., et al. (n.d.).

- Jo, E. J., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- RSC Medicinal Chemistry. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing.

- Bialkowska, K., et al. (2022). A review for cell-based screening methods in drug discovery. PMC.

- Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Selvita.

- An, Y., & Zhang, Y. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.

- Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River.

- Gene Target Solutions. (2014, March 31). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf. Gene Target Solutions.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.

- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.

- Nuvisan. (n.d.).

- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research.

- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.

- Li, S., et al. (2022, September 22).

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - TR.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- BenchChem. (2025). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper. BenchChem.

- Mailyan, A. K., et al. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.

- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

- Kumar, S., et al. (2024, September 28).

- ResearchGate. (2025, August 8). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.

- Chen, T., et al. (2025, August 6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pelagobio.com [pelagobio.com]

- 18. eubopen.org [eubopen.org]

- 19. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. selvita.com [selvita.com]

- 21. criver.com [criver.com]

- 22. nuvisan.com [nuvisan.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 3,5-Diacetamido-N-methylbenzamide in Pharmaceutical Formulations

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Diacetamido-N-methylbenzamide. The method is designed for routine quality control and formulation development, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of benzamide-class compounds.

Introduction and Method Rationale

3,5-Diacetamido-N-methylbenzamide is a substituted benzamide derivative, a class of compounds known for a wide range of biological activities and prevalence in medicinal chemistry.[1] The accurate quantification of such active pharmaceutical ingredients (API) is a critical requirement for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] The objective of this work was to develop a straightforward and reliable analytical method suitable for its intended purpose, as defined by the ICH.[3]

Method Selection Causality: RP-HPLC was selected as the analytical modality due to its high resolving power, sensitivity, and widespread availability in pharmaceutical laboratories. The chemical structure of 3,5-Diacetamido-N-methylbenzamide, featuring a substituted aromatic ring and amide functional groups, contains chromophores that allow for strong ultraviolet (UV) absorbance. This makes UV detection a suitable and cost-effective choice. A C18 stationary phase was chosen for its proven versatility and effectiveness in retaining and separating moderately polar aromatic compounds like benzamide derivatives.[4]

Experimental Protocol

Materials and Reagents

-

Reference Standard: 3,5-Diacetamido-N-methylbenzamide (≥99.5% purity)

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Water: HPLC-grade or purified to 18.2 MΩ·cm

-

Buffer Component: Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

-

Filters: 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required.[4] The optimized conditions are summarized in the table below.

| Parameter | Specification |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Rationale for Wavelength Selection: The detection wavelength of 254 nm was selected as it is a common and effective wavelength for compounds containing a benzene ring, providing a strong signal for many benzamide derivatives.[5][6] For a novel compound, it is recommended to determine the wavelength of maximum absorbance (λ-max) by scanning the UV spectrum of a standard solution.

Preparation of Solutions

2.3.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, dissolve 3.4 g of KH₂PO₄ in 500 mL of HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Mix this buffer solution with 500 mL of HPLC-grade acetonitrile. Degas the final solution for at least 15 minutes using sonication or vacuum filtration before use.[4]

2.3.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of the 3,5-Diacetamido-N-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[4]

2.3.3. Calibration and Working Standard Solutions Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 10 to 150 µg/mL).

2.3.4. Sample Preparation (from Solid Dosage Form) This procedure is a general guideline and may require optimization depending on the formulation matrix.[4]

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients and particulate matter.[7]

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the established calibration range.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9] The validation protocol must define the performance characteristics and acceptance criteria before the study begins.[8]

System Suitability

Before initiating any validation experiments, system suitability must be established. This is performed by injecting the working standard solution (e.g., 50 µg/mL) six consecutive times. The acceptance criteria are typically:

-

Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.[10]

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): > 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10] This is demonstrated by injecting a blank (mobile phase), a placebo solution (formulation excipients without the API), and a spiked sample to show that there are no interfering peaks at the retention time of the analyte.[7]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Procedure: Analyze a series of at least five concentrations across the intended range.

-

Analysis: Construct a calibration curve by plotting the average peak area against the corresponding concentration. Perform a linear regression analysis.

-

Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy demonstrates the closeness of the test results to the true value.[10]

-

Procedure: Perform recovery studies by spiking a placebo mixture with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Analyze each level in triplicate.

-

Analysis: Calculate the percent recovery for each sample.

-

Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, under the same operating conditions.

-

Acceptance Criterion: The %RSD should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criterion: The %RSD between the two sets of data should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

-

Significance: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

-

Analysis: Evaluate the impact on system suitability parameters.

-

Acceptance Criterion: System suitability criteria must be met under all varied conditions.

Visualization of Workflows

dot digraph "Analytical_Method_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

subgraph "cluster_prep" { label="Preparation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_analysis" { label="Analysis Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_validation" { label="Data & Validation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

// Connections Mobile_Phase -> HPLC_Run [color="#4285F4"]; Std_Prep -> System_Suitability [color="#4285F4"]; Sample_Prep -> HPLC_Run [color="#4285F4"]; System_Suitability -> HPLC_Run [label="Pass", fontcolor="#34A853", color="#4285F4"]; HPLC_Run -> UV_Detection [color="#4285F4"]; UV_Detection -> Data_Acq [color="#4285F4"]; Data_Acq -> Quantification [color="#4285F4"]; Quantification -> Validation [color="#4285F4"]; } endomd Caption: High-level workflow for method development and validation.

dot digraph "ICH_Validation_Parameters" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12];

// Central Node Method [label="Fit-for-Purpose\nAnalytical Method", pos="0,0!", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Primary Nodes Accuracy [label="Accuracy", pos="-2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity", pos="-2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", pos="2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", pos="2,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", pos="-2,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Method -> Accuracy [color="#5F6368"]; Method -> Precision [color="#5F6368"]; Method -> Specificity [color="#5F6368"]; Method -> Linearity [color="#5F6368"]; Method -> Range [color="#5F6368"]; Method -> Robustness [color="#5F6368"]; Method -> LOD_LOQ [color="#5F6368"]; } endomd Caption: Interrelation of core ICH Q2(R2) validation parameters.

Results and Discussion (Exemplary Data)

The following tables summarize the expected performance of the method based on the validation protocol.

Table 1: Linearity and Range The linearity was evaluated over the range of 10-150 µg/mL.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 115234 |

| 25 | 288567 |

| 50 | 576980 |

| 100 | 1154010 |

| 150 | 1731550 |

| Linear Regression | y = 11530x - 1250 |

| Correlation (R²) | 0.9998 |

Table 2: Summary of Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |

| Precision (Intermediate, %RSD) | 1.15% | ≤ 2.0% |

| LOD | 0.5 µg/mL | - |

| LOQ | 1.5 µg/mL | - |

| Robustness | No significant impact on results | System suitability passes |

The exemplary data demonstrates that the method is linear, accurate, and precise over the specified range. The low LOD and LOQ values indicate high sensitivity. Robustness studies confirmed that minor variations in experimental conditions do not compromise the integrity of the results, making the method suitable for routine use in a quality control environment.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 3,5-Diacetamido-N-methylbenzamide.[4] The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness.[10] This protocol is well-suited for routine quality control analysis and can be adapted for the analysis of various benzamide derivatives in different sample matrices.

References

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

-

Szewczyk, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

-

ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

-

Płotka-Wasylka, J. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Retrieved from [Link]

-

PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmainfo.in [pharmainfo.in]

- 7. ptfarm.pl [ptfarm.pl]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note & Protocols: 3,5-Diacetamido-N-methylbenzamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 3,5-Diacetamido-N-methylbenzamide as a potential enzyme inhibitor. Benzamide derivatives are a well-established "privileged scaffold" in medicinal chemistry, known to form the basis of numerous pharmacologically active compounds.[1] This document outlines detailed protocols for the synthesis, purification, and characterization of the title compound, followed by a systematic workflow for screening its inhibitory activity against a panel of relevant enzymes. Methodologies for determining key quantitative metrics such as IC50 and mechanism of action are presented, alongside protocols for assessing cellular effects. This guide is intended to provide a robust starting point for researchers seeking to explore the therapeutic potential of novel benzamide derivatives.

Introduction: The Rationale for Investigating 3,5-Diacetamido-N-methylbenzamide

The benzamide moiety is a cornerstone in drug discovery, with derivatives showing activity against a wide range of biological targets, including enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[1] The structural versatility of the benzamide scaffold allows for fine-tuning of its biological activity through diverse substitutions. The title compound, 3,5-Diacetamido-N-methylbenzamide, incorporates key structural features that suggest potential enzyme inhibitory activity. The diacetamido groups can participate in hydrogen bonding interactions within an enzyme's active site, a common feature of many known enzyme inhibitors. The N-methylbenzamide core provides a rigid backbone for the presentation of these functional groups.

The systematic characterization of novel enzyme inhibitors is a critical process in both fundamental research and therapeutic development.[2] Understanding a compound's inhibitory potency, mechanism of action, and cellular effects is essential for evaluating its potential as a lead candidate for drug development.[2][3] This application note provides a structured approach to these investigations for 3,5-Diacetamido-N-methylbenzamide.

Synthesis and Characterization of 3,5-Diacetamido-N-methylbenzamide

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 3,5-Diacetamido-N-methylbenzamide.

Detailed Synthesis Protocol

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

-

Rationale: This initial step creates the necessary amino groups for subsequent acetylation. Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.

-

Protocol:

-

Dissolve 3,5-dinitrobenzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,5-diaminobenzoic acid.

-

Step 2: Acetylation of 3,5-Diaminobenzoic Acid to 3,5-Diacetamidobenzoic Acid

-

Rationale: The amino groups are acetylated to introduce the acetamido functionalities. Acetic anhydride is a common and efficient acetylating agent.[5]

-

Protocol:

-

Suspend 3,5-diaminobenzoic acid in a suitable solvent like acetic acid.

-

Add acetic anhydride dropwise to the suspension while stirring.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 3,5-diacetamidobenzoic acid.

-

Step 3: Formation of 3,5-Diacetamidobenzoyl Chloride

-

Rationale: Conversion of the carboxylic acid to an acyl chloride activates it for the subsequent amidation reaction. Thionyl chloride is a standard reagent for this transformation.

-

Protocol:

-

Suspend 3,5-diacetamidobenzoic acid in an inert solvent like dichloromethane (DCM).

-

Add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Step 4: Amidation to form 3,5-Diacetamido-N-methylbenzamide

-

Rationale: The final step involves the reaction of the acyl chloride with methylamine to form the desired N-methylbenzamide.

-

Protocol:

-

Dissolve the crude 3,5-diacetamidobenzoyl chloride in a dry, aprotic solvent such as DCM.

-

Cool the solution to 0°C and add a solution of methylamine in THF or water dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3,5-Diacetamido-N-methylbenzamide.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Enzyme Inhibition Assays

The initial screening of 3,5-Diacetamido-N-methylbenzamide should be performed against a panel of enzymes to identify potential targets. The choice of enzymes will depend on the specific research focus. Given the benzamide scaffold, relevant targets could include histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), sirtuins, tyrosinase, and various proteases.[1][7][8][9]

General Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[2]

Caption: Workflow for IC50 determination.

Protocol:

-

Prepare a stock solution of 3,5-Diacetamido-N-methylbenzamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add the enzyme and the inhibitor to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period to allow for binding.[10]

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Inhibitory Potency

| Inhibitor | Target Enzyme | IC50 (µM) | Assay Conditions |

| 3,5-Diacetamido-N-methylbenzamide | [Insert Enzyme Name] | [Insert Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C] |

| [Reference Inhibitor] | [Insert Enzyme Name] | [Insert Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C] |

Determining the Mechanism of Inhibition

Further kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[] This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Protocol:

-

Perform the enzyme assay with a range of substrate concentrations in the absence of the inhibitor.

-

Repeat the assay with the same range of substrate concentrations in the presence of several fixed concentrations of 3,5-Diacetamido-N-methylbenzamide.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values.

-

Analyze the changes in these kinetic parameters to determine the mode of inhibition.

Data Presentation: Kinetic Parameters

| Inhibitor Concentration | Apparent K_m (µM) | Apparent V_max (µmol/min) | Inhibition Type | K_i (µM) |

| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |

| [Concentration 1] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |

Cell-Based Assays

Evaluating the effect of 3,5-Diacetamido-N-methylbenzamide in a cellular context is crucial to assess its potential as a therapeutic agent.

Cytotoxicity Assay

-

Rationale: To determine the concentration range at which the compound is toxic to cells. This is essential for interpreting the results of other cell-based assays.

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 3,5-Diacetamido-N-methylbenzamide for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Target Engagement and Downstream Effects

-

Rationale: To confirm that the compound interacts with its intended target within the cell and elicits the expected downstream biological response.

-

Example Protocol (Western Blot for a Signaling Pathway):

-

Treat cells with 3,5-Diacetamido-N-methylbenzamide at non-toxic concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the target enzyme and downstream signaling proteins (and their phosphorylated forms).

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Analyze the changes in protein levels or phosphorylation status to assess the compound's effect on the signaling pathway.

-

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 3,5-Diacetamido-N-methylbenzamide as a potential enzyme inhibitor. The detailed protocols and data presentation formats are designed to assist researchers in systematically investigating the therapeutic potential of this and other novel benzamide derivatives. Adherence to these methodologies will ensure the generation of robust and reliable data, facilitating the advancement of promising compounds through the drug discovery pipeline.

References

- Vertex AI Search. (n.d.). Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. PubMed.

- BenchChem. (2025).

- ACS Medicinal Chemistry Letters. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides.

- MDPI. (2011).

- MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.

- PubMed. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides.

- ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- RSC Publishing. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

- PubMed. (2009).

- BenchChem. (2025).

- BenchChem. (2025). In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid.

- Chem-Space. (n.d.). Compound 3,5-diacetamido-N-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl]benzamide.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.).

- MP Biomedicals. (n.d.). Enzyme Inhibitors.

- PubMed. (2009).

- Google Patents. (n.d.).

- ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

- PubChem. (n.d.). 3,5-Diacetamido-2,4,6-triiodobenzoic acid sodium salt.

- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

- MDPI. (2021). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants.

- NIH. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.

- Journal of Scientific Research. (2024).

- BOC Sciences. (n.d.). Enzyme Inhibitors in Precision Medicine.

- MDPI. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 6. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: High-Throughput Screening of Novel Benzamide Libraries

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Drug Discovery

The benzamide moiety, a simple yet elegant structure featuring a carboxamide linked to a benzene ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is rooted in its ability to form critical hydrogen bonds and engage in a variety of non-covalent interactions. This allows benzamide-based molecules to bind with high affinity and specificity to a vast array of biological targets, from enzymes to G-protein coupled receptors.[1][3] This inherent adaptability has led to the development of numerous blockbuster drugs spanning oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[1][2]

The synthetic tractability of the benzamide core permits extensive structural modifications, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][3] As compound libraries grow exponentially, high-throughput screening (HTS) has become an indispensable tool for unlocking the full potential of novel benzamide derivatives.[4][5] HTS allows for the rapid, automated testing of thousands to millions of compounds, accelerating the identification of "hit" compounds that can serve as the starting point for drug development pipelines.[5][6]

This technical guide provides in-depth application notes and detailed protocols for the high-throughput screening of novel benzamides against three critical enzyme classes: Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRT). The protocols are designed to be robust, reproducible, and automation-friendly, providing researchers with a validated framework for identifying next-generation therapeutic agents.

Application Note 1: A Fluorescence Polarization HTS Assay for PARP Inhibitors

Scientific Rationale & Expertise

Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR).[7][8] Upon detecting DNA single-strand breaks, PARP1, in complex with Histone PARylation Factor 1 (HPF1), catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[9][10] This PARylation event acts as a scaffold to recruit other DNA repair proteins.[8] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1][8][11]

The benzamide group in many PARP inhibitors effectively mimics the nicotinamide moiety of PARP's natural substrate, NAD+, competitively blocking the enzyme's active site.[1] For HTS, a fluorescence polarization (FP) assay is an ideal choice. It is a homogeneous, "mix-and-read" format that measures the change in the tumbling rate of a fluorescently labeled molecule in solution. In this assay, a small, fluorescently-labeled DNA probe tumbles rapidly (low polarization). When the large PARP1-HPF1 complex binds, the probe's tumbling slows dramatically, resulting in a high polarization signal. A successful benzamide inhibitor will prevent this binding, keeping the polarization signal low. This method is highly amenable to automation and miniaturization in 384- or 1536-well formats.[8][9]

PARP1-HPF1 Signaling in DNA Damage Response

Caption: PARP1-HPF1 signaling in DNA damage response.

HTS Workflow for PARP1-HPF1 Inhibitor Screening

Caption: HTS workflow for FP-based PARP inhibitors.

Protocol: FP-Based HTS for PARP1-HPF1 Inhibitors

This protocol is optimized for a 384-well plate format and is designed for robotic liquid handling systems.[9]

1. Reagent Preparation:

- Binding Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

- PARP1-HPF1-DNA Complex: Pre-form the complex by incubating purified PARP1, HPF1, and a FITC-labeled DNA duplex in binding buffer. The final concentration should be optimized to yield a stable, high polarization signal.

- NAD+ Solution: Prepare a stock solution of NAD+ in binding buffer. The final concentration used should be at or near the Km of the enzyme to ensure sensitivity to competitive inhibitors.

- Control Inhibitor: Use a known PARP inhibitor (e.g., Olaparib) for the positive control wells.

2. Assay Plate Preparation:

- Using an acoustic dispenser or pin tool, transfer 50 nL of the novel benzamide compounds (typically 10 mM in DMSO) and controls into designated wells of a 384-well, low-volume, black assay plate.

- Add 10 µL of the pre-formed PARP1-HPF1-DNA complex to all wells except for the negative controls (low polarization).[9]

- To negative control wells, add 10 µL of FITC-labeled DNA in binding buffer (without enzyme).

- Add 10 µL of binding buffer to all wells.

3. Incubation and Reaction Initiation:

- Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix.

- Incubate the plate for 30 minutes at room temperature to allow compounds to bind to the enzyme complex.[9]

- Initiate the PARylation reaction by adding 5 µL of the NAD+ solution to all wells.[9]

4. Data Acquisition and Analysis:

- Incubate for an additional 10 minutes at room temperature.[9]

- Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

- Calculate the Z' factor to validate assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

- Identify hits as compounds that cause a significant decrease in the polarization signal compared to the vehicle (DMSO) controls.

| Parameter | Value | Reference |

| Assay Format | Fluorescence Polarization | [9] |

| Plate Format | 384-well | [9] |

| Z' Factor | 0.82 - 0.89 | [9] |

| Olaparib IC₅₀ | 17 nM | [9] |

| Benzamide IC₅₀ | 14 µM | [9] |

Application Note 2: A Cell-Based Luminescent HTS Assay for HDAC Inhibitors

Scientific Rationale & Expertise

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[2][12] This deacetylation leads to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[9] Overexpression or aberrant activity of certain HDACs is linked to various cancers.[2][12] Benzamide derivatives, such as Entinostat, represent a major class of HDAC inhibitors.[9] The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the HDAC active site, inhibiting its function.[2][13]

For HTS, a cell-based assay provides the advantage of screening for compounds with inherent cell permeability and activity in a more physiological context. The HDAC-Glo™ I/II Assay is a robust luminescent method that measures the activity of class I and II HDACs.[9] The assay utilizes an acetylated, cell-permeant substrate that is deacetylated by cellular HDACs. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin. This is then consumed by luciferase to produce a light signal that is directly proportional to HDAC activity.[12] Inhibitors will block the initial deacetylation step, resulting in a low or no light signal. This homogeneous, single-add-reagent format is ideal for HTS.[9][14]

HDAC Signaling in Gene Expression

Caption: HDAC signaling in gene expression regulation.

HTS Workflow for Cell-Based HDAC Inhibitors

Caption: HTS workflow for cell-based HDAC inhibitors.

Protocol: HDAC-Glo™ I/II Assay in a 1536-Well Format

This protocol is adapted for high-density, automated screening.[9]

1. Cell Culture and Seeding:

- Culture a suitable cancer cell line (e.g., HeLa, HCT116) under standard conditions.

- On the day before the assay, harvest cells and adjust the density to an optimized concentration in the appropriate culture medium.

- Using a multistage dispenser, seed 5 µL of the cell suspension into 1536-well solid white assay plates.

- Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.[9]

2. Compound Addition:

- Prepare serial dilutions of the substituted benzamide compounds and controls (e.g., Trichostatin A) in DMSO.

- Using an acoustic liquid handler, transfer 20-50 nL of compounds to the cell plates.

3. Incubation:

- Incubate the plates for the desired treatment period (e.g., 4, 24, or 48 hours) at 37°C with 5% CO₂.[9] The incubation time should be optimized based on the desired mechanism of action (e.g., direct enzyme inhibition vs. downstream effects).

4. Reagent Addition and Data Acquisition:

- Equilibrate the assay plates and the HDAC-Glo™ I/II Reagent to room temperature.

- Add 5 µL of the HDAC-Glo™ I/II Reagent to each well.

- Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.

- Read the luminescence using a plate reader.

5. Data Analysis and Hit Identification:

- Normalize the data to positive (no inhibitor) and negative (high concentration of a potent inhibitor) controls.

- A viability counterscreen assay should be used in parallel to eliminate highly toxic compounds that may give a false positive result.[15]

- Hits are identified as compounds that significantly reduce the luminescent signal without causing significant cytotoxicity.

Application Note 3: A Homogeneous Time-Resolved FRET (HTRF) Assay for SIRT2 Inhibitors

Scientific Rationale & Expertise

Sirtuin 2 (SIRT2) is a member of the class III HDACs, which are NAD+-dependent deacetylases.[9] Unlike class I/II HDACs, sirtuins have distinct mechanisms and substrates. SIRT2 is primarily cytoplasmic and its best-known substrate is α-tubulin. By deacetylating α-tubulin, SIRT2 plays a role in regulating microtubule dynamics and cell cycle progression.[9] Dysregulation of SIRT2 has been implicated in neurodegenerative diseases and some cancers, making it an attractive therapeutic target.

Homogeneous Time-Resolved FRET (HTRF) is a highly robust fluorescence-based assay technology, exceptionally well-suited for HTS due to its low background and high signal-to-noise ratio. The assay measures the proximity of two molecules. In this protocol, a biotinylated peptide substrate derived from α-tubulin is used. After the deacetylation reaction by SIRT2, a specific antibody that only recognizes the acetylated form of the peptide (labeled with a Europium cryptate donor) will no longer bind. A streptavidin molecule labeled with an acceptor fluorophore is also present, binding to the biotin tag on the peptide. When the antibody is bound (no SIRT2 activity), the donor and acceptor are in close proximity, and FRET occurs. When SIRT2 is active, it deacetylates the peptide, the antibody dissociates, FRET is lost, and the signal decreases. A benzamide inhibitor will prevent deacetylation, preserving the high FRET signal.

SIRT2-Mediated Deacetylation of α-Tubulin

Caption: SIRT2-mediated deacetylation of α-tubulin.

HTS Workflow for HTRF-Based SIRT2 Inhibitors

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Mechanism of Action of 3,5-Diacetamido-N-methylbenzamide

Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] 3,5-Diacetamido-N-methylbenzamide is a novel compound within this class whose precise mechanism of action remains to be fully elucidated. Its structural features, particularly the 3,5-diacetamido substitution pattern and the N-methyl group, suggest potential interactions with key biological targets that regulate cellular processes.